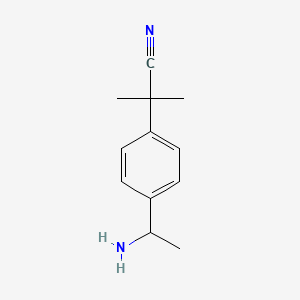
(5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is a chiral organic compound that features a tetrahydronaphthalene core with an amino group and a hydroxyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: A monoterpenoid with a similar hydroxyl group but different structural features.
Cyclohexanol: Another alcohol with a cyclohexane ring, differing in the absence of the amino group and the tetrahydronaphthalene core.
Uniqueness
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene core. This combination of functional groups and structural features makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
828914-11-0 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
[(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
InChI-Schlüssel |
LMNWQFGQPQCNCL-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)CO)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C(C=C2)CO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine](/img/structure/B8717353.png)










![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)


